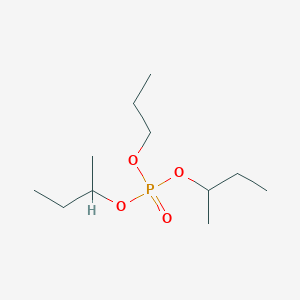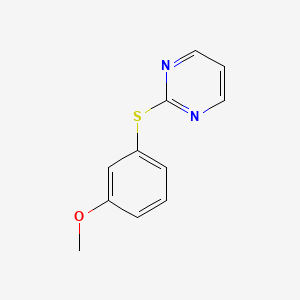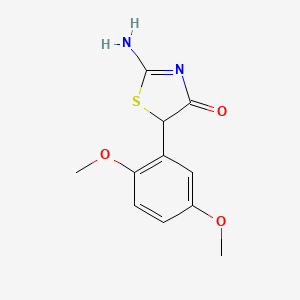
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- is a chemical compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique stereochemistry, which is indicated by the (2R,4S,5S) configuration. This specific arrangement of atoms gives the compound distinct physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- can be achieved through various synthetic routes. One common method involves the reduction of corresponding diketones or diesters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated precursors. This process is carried out under high pressure and temperature conditions, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s stereochemistry plays a crucial role in its interactions with enzymes and receptors, affecting its biological activity.
類似化合物との比較
Similar Compounds
1,5-Hexanediol: Similar structure but with one less carbon atom.
2,4-Dimethyl-2,4-pentanediol: Similar functional groups but different carbon chain length.
1,4-Cyclohexanediol: Similar functional groups but different ring structure.
Uniqueness
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in applications where stereochemistry plays a critical role, such as in the synthesis of chiral drugs and catalysts.
特性
CAS番号 |
631918-29-1 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
(2R,4S,5S)-2,4-dimethylheptane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-4-9(11)8(3)5-7(2)6-10/h7-11H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
InChIキー |
QUXKWJULAWUWOG-VGMNWLOBSA-N |
異性体SMILES |
CC[C@@H]([C@@H](C)C[C@@H](C)CO)O |
正規SMILES |
CCC(C(C)CC(C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)


![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)

![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)


![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)

